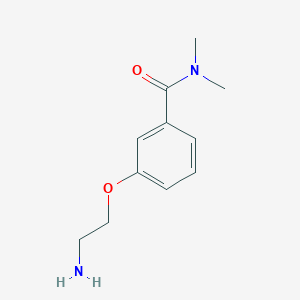

3-(2-Aminoethoxy)-N,N-dimethylbenzamide

Overview

Description

Synthesis Analysis

This method provides good yields and excellent regioselectivity for the formation of the desired product .

Molecular Structure Analysis

The molecular formula of 3-(2-Aminoethoxy)-N,N-dimethylbenzamide is C9H15NO2 . Its molecular weight is approximately 177.2 g/mol . The structure consists of a benzene ring with an attached 2-aminoethoxy group .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including ring-opening reactions with epoxides. These reactions can yield b-amino alcohols with high regioselectivity. Notably, this method can be applied during late-stage transformations in natural product synthesis .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antineoplastic Properties

3-(2-Aminoethoxy)-N,N-dimethylbenzamide and its derivatives demonstrate notable cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds exhibit increased tumor-selective toxicity and act as modulators of multi-drug resistance. Their anticancer mechanisms involve apoptosis induction, reactive oxygen species generation, activation of specific caspases, and impacting mitochondrial functions. Moreover, they have shown promising antimalarial and antimycobacterial properties. Preliminary toxicity studies in mice suggest these molecules are well-tolerated, making them worthy of further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Psychiatric Disorder Treatment

N-Acetylcysteine (NAC), an agent structurally related to 3-(2-Aminoethoxy)-N,N-dimethylbenzamide, is being explored for treating psychiatric disorders. Its therapeutic effects extend beyond its role as a precursor to the antioxidant glutathione. NAC modulates pathways including glutamatergic, neurotrophic, and inflammatory pathways, demonstrating beneficial effects in addiction, compulsive disorders, schizophrenia, and bipolar disorder. These findings highlight the broad therapeutic potential of such compounds in the field of psychiatric research (Dean et al., 2011).

Safety And Hazards

properties

IUPAC Name |

3-(2-aminoethoxy)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)11(14)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBDQMWKDVKLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethoxy)-N,N-dimethylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

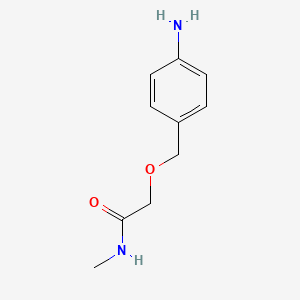

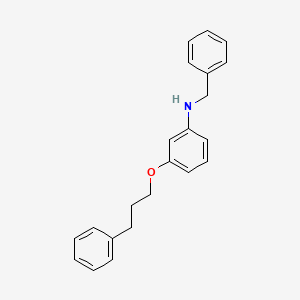

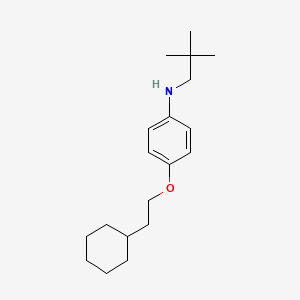

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)

![3-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B1437576.png)

amine](/img/structure/B1437577.png)

![5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1437580.png)

![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)

![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1437595.png)